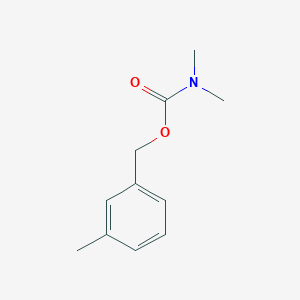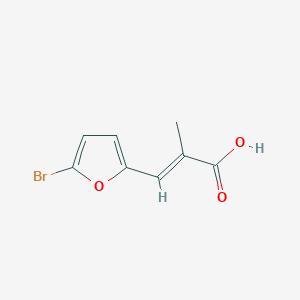
3-(5-Bromofuran-2-yl)-2-methylprop-2-enoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid is an organic compound that features a furan ring substituted with a bromine atom at the 5-position and a carboxylic acid group attached to a prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid can be achieved through several synthetic routes. One common method involves the bromination of furan to obtain 5-bromofuran, followed by a series of reactions to introduce the prop-2-enoic acid moiety. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of 3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the furan ring play crucial roles in the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress responses, enzyme inhibition, and receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromofuran-2-carboxylic acid
- 4,5-dibromofuran-2-carboxylic acid
- 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol
Uniqueness
3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid is unique due to its specific structural features, such as the presence of both a bromine-substituted furan ring and a prop-2-enoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C8H7BrO3 |
|---|---|
Peso molecular |
231.04 g/mol |
Nombre IUPAC |
(E)-3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C8H7BrO3/c1-5(8(10)11)4-6-2-3-7(9)12-6/h2-4H,1H3,(H,10,11)/b5-4+ |
Clave InChI |
ZGINPILGQVOXTL-SNAWJCMRSA-N |
SMILES isomérico |
C/C(=C\C1=CC=C(O1)Br)/C(=O)O |
SMILES canónico |
CC(=CC1=CC=C(O1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12356645.png)
![3-(Aminomethyl)-3,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B12356646.png)
![4-[2-(2-Amino-4-oxo-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid](/img/structure/B12356660.png)
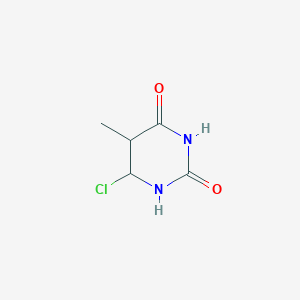
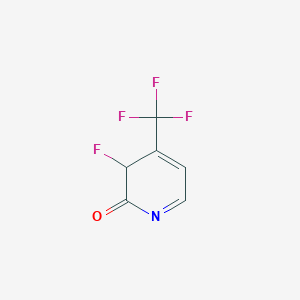
![2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12356677.png)
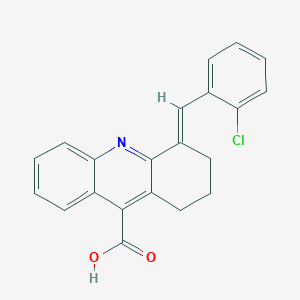
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B12356687.png)
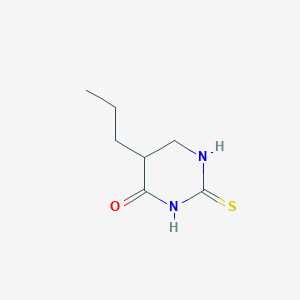
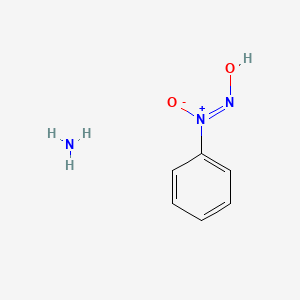
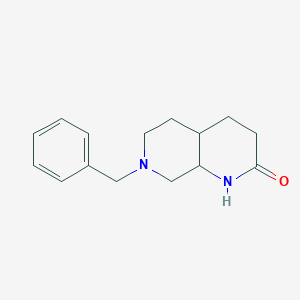
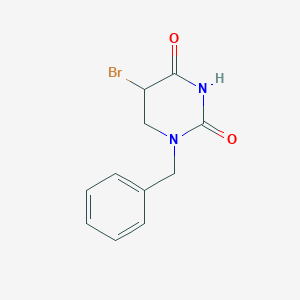
![5-(4-bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12356721.png)
